![molecular formula C10H20N2 B12987799 (1R,2R)-2-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B12987799.png)
(1R,2R)-2-Methyl-8-azaspiro[4.5]decan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Methyl-8-azaspiro[4.5]decan-1-amine is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro junction where a bicyclic system is fused to a nitrogen-containing ring. The presence of the spiro center and the amine group makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methyl-8-azaspiro[4.5]decan-1-amine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable ketone and an amine, the spirocyclic structure can be formed via a cyclization reaction facilitated by a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Methyl-8-azaspiro[4.5]decan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of alkylated or acylated derivatives.
Scientific Research Applications
(1R,2R)-2-Methyl-8-azaspiro[4.5]decan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Methyl-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Methyl-8-azaspiro[4.5]decan-1-amine: can be compared to other spirocyclic amines, such as spiro[4.5]decan-1-amine and spiro[4.5]decan-2-amine.
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar spirocyclic structure and is known for its heat-resistant properties.
5-Amino-pyrazoles: These compounds are versatile reagents in organic and medicinal synthesis.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the spiro junction, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3R,4R)-3-methyl-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C10H20N2/c1-8-2-3-10(9(8)11)4-6-12-7-5-10/h8-9,12H,2-7,11H2,1H3/t8-,9-/m1/s1 |
InChI Key |
BOPGJJKHAIQPBQ-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CCC2([C@@H]1N)CCNCC2 |
Canonical SMILES |
CC1CCC2(C1N)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


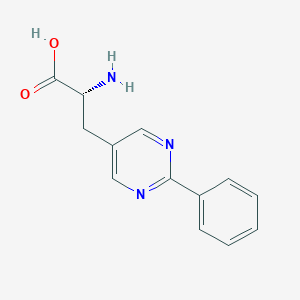
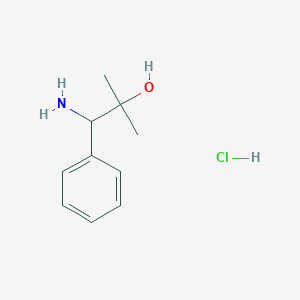
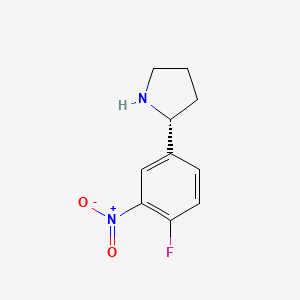
![4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12987741.png)
![6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B12987744.png)
![1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12987749.png)
![1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide](/img/structure/B12987752.png)
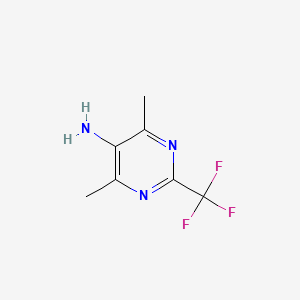
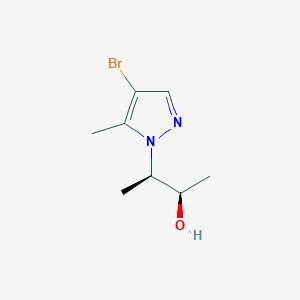
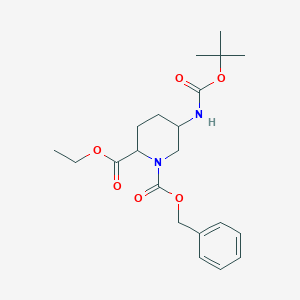
![3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987774.png)
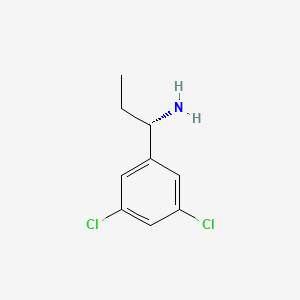
![2,4-Dichloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12987791.png)

